molecular formula C21H16N4O5S B11392825 7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11392825
M. Wt: 436.4 g/mol
InChI Key: LDTGSCDMEUENPJ-UHFFFAOYSA-N
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Description

7-METHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxycoumarin with an appropriate sulfonamide derivative under acidic conditions. The reaction is followed by cyclization and subsequent functional group modifications to achieve the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted sulfonamides, and various functionalized pyrimidine derivatives. These products can be further utilized in different chemical and biological applications .

Scientific Research Applications

7-METHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-METHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The molecular pathways involved often include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-METHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C21H16N4O5S

Molecular Weight

436.4 g/mol

IUPAC Name

7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C21H16N4O5S/c1-13-3-8-16-17(26)12-19(30-18(16)11-13)20(27)24-14-4-6-15(7-5-14)31(28,29)25-21-22-9-2-10-23-21/h2-12H,1H3,(H,24,27)(H,22,23,25)

InChI Key

LDTGSCDMEUENPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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